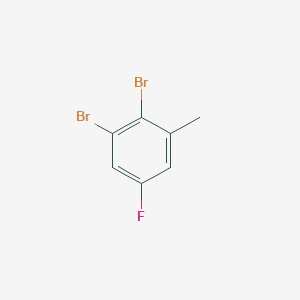

1,2-Dibromo-5-fluoro-3-methylbenzene

Description

BenchChem offers high-quality 1,2-Dibromo-5-fluoro-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-5-fluoro-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWQDDHNMVVFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Dibromo-5-fluoro-3-methylbenzene chemical structure and properties

An In-Depth Technical Guide to 1,2-Dibromo-5-fluoro-3-methylbenzene for Advanced Research Applications

Foreword: The Strategic Value of Halogenated Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Halogenated benzene derivatives, particularly those incorporating fluorine, serve as exceptionally versatile building blocks. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on 1,2-Dibromo-5-fluoro-3-methylbenzene, a compound strategically functionalized to offer multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS No. 1000576-64-6) is a polysubstituted aromatic compound.[3] Its structure features a toluene backbone with two adjacent bromine atoms, which are key handles for cross-coupling reactions, and a fluorine atom, which imparts unique electronic properties.

Chemical Structure

The structural arrangement of the substituents dictates the molecule's reactivity. The methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director, and bromine is a deactivating ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the bulky bromine atoms, will influence the regioselectivity of further electrophilic aromatic substitution reactions.[4]

Caption: Chemical structure of 1,2-Dibromo-5-fluoro-3-methylbenzene.

Physicochemical Data Summary

While comprehensive experimental data for this specific isomer is not widely published, the table below summarizes its known properties and provides context from closely related isomers. Researchers should verify properties on analytically pure samples.

| Property | Value | Source / Note |

| CAS Number | 1000576-64-6 | [3] |

| Molecular Formula | C₇H₅Br₂F | [3] |

| Molecular Weight | 267.92 g/mol | [3] |

| IUPAC Name | 1,2-dibromo-5-fluoro-3-methylbenzene | [3] |

| SMILES | CC1=C(Br)C(Br)=CC(F)=C1 | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | Data not available. Likely a liquid or low-melting solid. | Isomers are liquids.[5] |

| Melting Point | Data not available. | For context, 3,5-Dibromotoluene is 34-38 °C.[6] |

| Boiling Point | Data not available. | For context, 1,3-Dibromo-5-fluorobenzene is 204-206 °C.[7] |

| Density | Data not available. | For context, 1,3-Dibromo-5-fluorobenzene is 2.018 g/mL.[7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, THF). | General property of similar compounds. |

| LogP | 3.66 (Predicted) | [8] |

Synthesis Strategy: A Mechanistic Approach

A robust synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene can be envisioned through a multi-step pathway leveraging well-established aromatic functional group interconversions. A logical starting material is 3-fluoro-5-methylaniline. The following protocol is a representative, field-proven approach for this class of transformation.

Proposed Synthetic Workflow

The overall strategy involves the sequential bromination of a protected aniline, followed by a Sandmeyer-type reaction to install the second bromine atom.

Caption: Proposed synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Acetylation of 3-Fluoro-5-methylaniline

-

Rationale: The amino group is strongly activating and would be susceptible to oxidation and other side reactions during bromination. Protection as an acetamide moderates its reactivity and protects the group.

-

Procedure:

-

To a stirred solution of 3-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(3-fluoro-5-methylphenyl)acetamide, which can often be used without further purification.

-

Part B: Dibromination

-

Rationale: The acetamido group is a strong ortho-, para-director. Both ortho positions are available for electrophilic substitution. Fluorine is also an ortho-, para-director, reinforcing substitution at the C2 and C6 positions.

-

Procedure:

-

Dissolve the crude acetamide from Part A in glacial acetic acid (~10 mL/mmol).

-

Slowly add a solution of bromine (2.1 eq) in acetic acid dropwise at room temperature. The reaction is exothermic.

-

Stir for 12-18 hours. Monitor by TLC.

-

Pour the reaction mixture into a stirred solution of sodium bisulfite in ice water to quench excess bromine.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude N-(2,6-dibromo-3-fluoro-5-methylphenyl)acetamide.

-

Part C: Amide Hydrolysis (Deprotection)

-

Rationale: The protecting group must be removed to reveal the aniline necessary for the Sandmeyer reaction.

-

Procedure:

-

Suspend the crude dibrominated acetamide in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux (80-90 °C) for 6-12 hours until TLC shows complete conversion.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Basify the acidic solution with concentrated NaOH or NH₄OH until pH > 10 to precipitate the free aniline.

-

Extract the product with ethyl acetate or ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2,6-dibromo-3-fluoro-5-methylaniline.

-

Part D: Sandmeyer Reaction

-

Rationale: This classic reaction converts an arylamine into an aryl halide via a diazonium salt intermediate. This is an effective way to replace the amino group with the final bromine atom.

-

Procedure:

-

Diazotization: Suspend the aniline from Part C in an aqueous solution of 48% HBr (~6 eq) and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.

-

Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in 48% HBr. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with DCM or ether. Wash the organic layer with 1M NaOH and brine, then dry over MgSO₄.

-

Purify the crude product by flash column chromatography (silica gel, hexanes) to afford pure 1,2-Dibromo-5-fluoro-3-methylbenzene.

-

Chemical Reactivity and Synthetic Utility

The utility of 1,2-Dibromo-5-fluoro-3-methylbenzene lies in the differential reactivity of its functional groups, providing a scaffold for sequential, site-selective modifications.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be performed. The C-Br bond at position 2 is more sterically hindered than the one at position 1, which may allow for selective mono-functionalization under carefully controlled conditions. These reactions are foundational for building the complex molecular architectures required for active pharmaceutical ingredients.[9]

-

Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg). These nucleophilic intermediates can then react with a wide range of electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-F bond could potentially undergo SNAr reactions with strong nucleophiles under forcing conditions, although reactions at the C-Br bonds are generally more favorable.

The presence of fluorine is a key strategic element. It modifies the electronic nature of the ring and, when incorporated into a final drug candidate, can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability.[10][11]

Spectroscopic Characterization (Expected)

While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features. This is crucial for reaction monitoring and final product verification.

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, each corresponding to one proton. One signal will be a singlet (or a very narrow doublet due to a small ⁵JHF coupling) for the proton at C6. The other signal, for the proton at C4, will appear as a doublet due to a larger ³JHF coupling. The methyl group (CH₃) at C3 will appear as a singlet in the aliphatic region (~2.0-2.5 ppm).

-

¹³C NMR: The spectrum should display seven distinct signals. The carbon atoms bonded to fluorine will show a large one-bond coupling (¹JCF), which is highly characteristic. Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond C-F couplings. The carbons attached to bromine will be shifted downfield.

-

¹⁹F NMR: A single resonance would be observed. This signal would be split into a multiplet due to coupling with the two aromatic protons (³JFH and ⁵JFH). ¹H-decoupled ¹⁹F NMR would show a singlet, confirming the single fluorine environment.

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₅Br₂F).

-

Infrared (IR) Spectroscopy: The spectrum would show characteristic C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and a strong C-F stretching band (~1100-1300 cm⁻¹).

Safety and Handling

No specific safety data sheet (SDS) is available for 1,2-Dibromo-5-fluoro-3-methylbenzene. However, based on data for structurally similar halogenated aromatic compounds, the following precautions are essential:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).

Always consult a comprehensive SDS for similar compounds and perform a thorough risk assessment before handling.

Conclusion

1,2-Dibromo-5-fluoro-3-methylbenzene is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its strategically placed bromine and fluorine atoms provide researchers with a versatile platform for constructing complex molecular targets. Understanding its synthesis, reactivity, and expected analytical signature is crucial for its effective application in advanced research and development programs.

References

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved February 17, 2026, from [Link]

- Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

- Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1239-1244.

- Binoy, N., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.

- Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46.

-

ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved February 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved February 17, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 17, 2026, from [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved February 17, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved February 17, 2026, from [Link]

- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved February 17, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 1,2-Dibromo-5-fluoro-3-methylbenzene 95% | CAS: 1000576-64-6 | AChemBlock [achemblock.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. 1,3-Dibromo-5-Fluoro-2-Methylbenzene | CymitQuimica [cymitquimica.com]

- 6. Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 10. ajrconline.org [ajrconline.org]

- 11. researchgate.net [researchgate.net]

1,2-Dibromo-5-fluoro-3-methylbenzene CAS number and identifiers

Topic: 1,2-Dibromo-5-fluoro-3-methylbenzene CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Number: 1000576-64-6 Primary Application: Advanced Intermediate for KRAS G12C/D Inhibitors

Executive Summary

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS 1000576-64-6) is a specialized halogenated aromatic building block critical to the synthesis of next-generation oncology therapeutics. Its unique substitution pattern—featuring two vicinal bromine atoms, a fluorine handle, and a methyl group—provides a versatile scaffold for regioselective cross-coupling reactions. This compound has emerged as a key intermediate in the development of covalent inhibitors targeting the KRAS G12C and G12D mutations, particularly in the synthesis of quinazoline and pyridopyrimidine-based candidates designed to lock the KRAS protein in its inactive GDP-bound state.

Chemical Identity & Physical Properties[1][2][3]

This compound is characterized by a dense functionalization of the benzene ring, offering multiple vectors for chemical diversification.

Table 1: Identification & Core Properties

| Property | Specification |

| CAS Number | 1000576-64-6 |

| IUPAC Name | 1,2-Dibromo-5-fluoro-3-methylbenzene |

| Common Synonyms | 2,3-Dibromo-5-fluorotoluene; 1,2-Dibromo-3-methyl-5-fluorobenzene |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| SMILES | CC1=CC(F)=CC(Br)=C1Br |

| InChI Key | UVWQDDHNMVVFOR-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in water |

Synthetic Pathway & Methodology

The synthesis of 1,2-dibromo-5-fluoro-3-methylbenzene relies on constructing the vicinal dibromide motif, which is challenging to install via direct bromination due to directing group conflicts. The most robust industrial route utilizes a Sandmeyer reaction from the corresponding aniline precursor.

Retrosynthetic Analysis

The synthesis traces back to commercially available nitro-aromatics. The critical step is the transformation of the amino group into the second bromine atom under Sandmeyer conditions.

Figure 1: Step-wise synthesis from nitro-precursor to final dibromide.

Detailed Experimental Protocol

Derived from Patent US20190233440A1 and analogous halo-toluene syntheses.

Step 1: Reduction of Nitro Group

Precursor: 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

-

Dissolution: Dissolve 25.0 g (107 mmol) of the nitro precursor in a mixture of Ethanol (250 mL) and Acetic Acid (125 mL).

-

Reduction: Add Iron powder (29.8 g, 534 mmol) in portions.

-

Reaction: Stir the mixture at 60°C for 6 hours. Monitor via LCMS for consumption of starting material.

-

Workup: Filter off iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield 2-bromo-5-fluoro-3-methylaniline .

Step 2: Sandmeyer Reaction (Bromination)

Precursor: 2-Bromo-5-fluoro-3-methylaniline Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

-

Diazotization: Suspend the aniline (1 eq) in 48% HBr at 0°C. Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining the temperature below 5°C to form the diazonium salt.

-

Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr. Transfer the cold diazonium solution slowly into the CuBr solution while stirring.

-

Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1-2 hours to drive nitrogen evolution and bromide substitution.

-

Isolation: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with water and brine.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford 1,2-dibromo-5-fluoro-3-methylbenzene .

Applications in Drug Discovery: The KRAS Frontier

The primary utility of CAS 1000576-64-6 lies in its role as a scaffold for KRAS inhibitors . The vicinal dibromide motif allows medicinal chemists to sequentially install different pharmacophores, exploiting the subtle electronic and steric differences between the two bromine positions.

Regioselective Functionalization Logic

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent.

-

C1-Br: Flanked by a Bromine (C2) and a Hydrogen (C6). Less sterically hindered.[4]

-

C2-Br: Flanked by a Bromine (C1) and a Methyl group (C3). More sterically hindered.

Strategic Advantage: This steric differentiation allows for the selective reaction of C1-Br first, enabling the construction of complex bi-aryl systems found in drugs like Sotorasib analogs.

Figure 2: Regioselective coupling strategy for scaffold construction.

Case Study: Quinazoline Derivatives

Patent literature (US 2019/0233440 A1) highlights the use of this compound to synthesize quinazoline derivatives. The 1,2-dibromo motif is often converted into a fused ring system or used to link the "warhead" (acrylamide moiety) necessary for covalent bonding to the cysteine residue in mutant KRAS proteins.

Handling, Safety, and Storage[2]

As a halogenated aromatic, this compound requires standard laboratory safety protocols.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

References

- US Patent 2019/0233440 A1. Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.

-

PubChem . 2-Bromo-5-fluoro-3-methylaniline (Precursor Data). National Library of Medicine. [Link]

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link] (Contextual reference for KRAS G12C inhibitor chemistry).

Sources

- 1. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]

- 2. US10662204B2 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. cy.gihichem.com [cy.gihichem.com]

Technical Guide: Physical Properties & Synthesis of Fluorinated Dibromotoluene Derivatives

Topic: Physical Properties of Fluorinated Dibromotoluene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Strategic Importance

Fluorinated dibromotoluene derivatives represent a critical class of "building block" intermediates in modern drug discovery and agrochemical synthesis. Their value lies in the unique combination of the fluorine atom —which imparts metabolic stability and lipophilicity—and two bromine handles , which allow for sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide focuses on the two most chemically significant isomers:

-

3,5-Dibromo-4-fluorotoluene: A symmetric scaffold used to construct "pincer" ligands and core pharmacophores.

-

2,5-Dibromo-4-fluorotoluene: An asymmetric scaffold often used to induce chirality or steric bias in target molecules.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The positioning of the bromine atoms relative to the fluorine and methyl groups drastically alters the electronic environment and reactivity of these molecules.

| Property | 3,5-Dibromo-4-fluorotoluene | 2,5-Dibromo-4-fluorotoluene |

| IUPAC Name | 1,3-Dibromo-2-fluoro-5-methylbenzene | 1,4-Dibromo-2-fluoro-5-methylbenzene |

| CAS Number | 444-13-3 | 134332-29-9 |

| Symmetry | ||

| Electronic Effect | F is flanked by two Br atoms (steric crowding, reduced nucleophilicity of F). | F is ortho to one Br; Methyl is ortho to the other Br. |

| Primary Use | Symmetric core functionalization. | Regioselective coupling (C2 vs C5 differentiation). |

Physical Properties Data

The following data aggregates experimental values from industrial certificates of analysis (CoA) and literature sources.

Table 1: Comparative Physical Properties[2]

| Property | 3,5-Dibromo-4-fluorotoluene | 2,5-Dibromo-4-fluorotoluene | 3-Bromo-4-fluorotoluene (Ref) |

| Physical State (25°C) | Solid (Crystalline) | Liquid (Pale Yellow) | Liquid |

| Melting Point | 50 – 52 °C | < 20 °C | 16 – 18 °C |

| Boiling Point | 118 – 125 °C (at 21 mmHg) | 92 – 94 °C (at 1 mmHg) | 169 °C (at 760 mmHg) |

| Density | N/A (Solid) | 1.882 g/cm³ | 1.507 g/cm³ |

| Refractive Index ( | N/A | 1.566 | 1.531 |

| Flash Point | > 110 °C | 92 – 94 °C | 73 °C |

| LogP (Calc) | ~ 4.4 | ~ 4.4 | ~ 3.2 |

Technical Insight: The high density of the 2,5-isomer (1.882 g/cm³) is characteristic of poly-brominated aromatics. The solid state of the 3,5-isomer arises from its high symmetry, which allows for efficient crystal packing compared to the asymmetric 2,5-isomer.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR ( H NMR)

-

3,5-Dibromo-4-fluorotoluene:

-

Signal A (Ar-H):

ppm (Doublet, -

Signal B (CH

):

-

-

2,5-Dibromo-4-fluorotoluene:

Mass Spectrometry (MS)

Both isomers exhibit the distinctive isotope pattern of a dibrominated compound.

-

Molecular Ion (

): 266, 268, 270 Da. -

Intensity Ratio: 1 : 2 : 1 (due to

Br and -

Fragmentation: Loss of Br (

) is the primary fragmentation pathway.

Synthesis Protocols

Protocol A: High-Purity Synthesis of 3,5-Dibromo-4-fluorotoluene (Sandmeyer Route)

Rationale: Direct bromination of 4-fluorotoluene yields a mixture of isomers. The Sandmeyer route ensures regiospecificity by using the amino group as a directing scaffold before converting it to fluorine.

Step-by-Step Methodology:

-

Bromination: Dissolve

-toluidine in glacial acetic acid. Add 2.1 equivalents of bromine dropwise at < 20°C. The amino group strongly directs ortho-bromination, yielding 3,5-dibromo-4-aminotoluene . -

Diazotization: Suspend the amine in tetrafluoroboric acid (HBF

) or anhydrous HF/pyridine at -5°C. Add sodium nitrite (NaNO -

Schiemann Reaction (Fluorination): Heat the isolated dry diazonium salt carefully (thermal decomposition). Nitrogen gas is evolved, and the C-F bond is formed.

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the white crystalline solid.

Protocol B: Industrial Synthesis of 2,5-Dibromo-4-fluorotoluene

Rationale: This isomer is typically accessible via bromination of 2-bromo-4-fluorotoluene or through isomerization processes, often requiring chromatographic separation from the 3,5-isomer.

Workflow Visualization:

Figure 1: Comparative synthesis pathways. The Sandmeyer route (top) offers higher regiocontrol for the 3,5-isomer compared to direct halogenation (bottom).

Applications in Drug Discovery

Fluorinated dibromotoluenes are not end-products but critical divergent intermediates .

Metabolic Blocking

The fluorine atom at the para position (relative to methyl) or ortho position blocks metabolic oxidation (P450-mediated hydroxylation). This extends the half-life (

Orthogonal Cross-Coupling

The two bromine atoms are chemically equivalent in the 3,5-isomer but can be differentiated by steric environment in the 2,5-isomer.

-

Reaction: Suzuki-Miyaura Coupling.

-

Selectivity: In 2,5-dibromo-4-fluorotoluene, the Br at position 5 is less sterically hindered than the Br at position 2 (which is flanked by Methyl and F). This allows for site-selective mono-coupling at C5.

Figure 2: Structure-Property Relationship (SPR) flow illustrating the medicinal chemistry utility of the scaffold.

Safety & Handling (MSDS Summary)

These compounds are potent alkylating agents and irritants.

-

GHS Classification:

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

-

References

-

PubChem. "2-Chloro-3,5-dibromo-4-fluorotoluene and related structures." National Library of Medicine. [Link]

-

Oakwood Chemical. "3,5-Dibromo-4-fluorotoluene Safety & Properties." [Link]

-

Organic Syntheses. "Preparation of 3-Bromo-4-aminotoluene and related bromination protocols." Coll. Vol. 1, p. 111. [Link]

-

Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry, 2014. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Dibromo-5-fluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of modern drug development and materials science. Understanding the energetic landscape of a molecule governs its reactivity, degradation pathways, and ultimately, its viability as a stable entity for storage and application. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the halogenated aromatic compound, 1,2-Dibromo-5-fluoro-3-methylbenzene. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of physical organic chemistry with state-of-the-art experimental and computational methodologies. It serves as a predictive and methodological whitepaper, detailing not just the "how," but the fundamental "why" behind the proposed analytical strategies. We will explore the intricate interplay of substituent effects on the benzene ring and lay out a robust, self-validating workflow for the comprehensive characterization of this compound's stability profile.

Introduction: The Imperative of Thermodynamic Stability in Complex Molecules

In the realms of pharmaceutical development and advanced materials, the thermodynamic stability of a compound is a critical parameter that dictates its shelf-life, safety profile, and performance.[1] For a molecule such as 1,2-Dibromo-5-fluoro-3-methylbenzene, which possesses a complex substitution pattern on an aromatic scaffold, understanding its intrinsic stability is paramount. This compound's structure, featuring two bromine atoms, a fluorine atom, and a methyl group on a benzene ring, presents a unique case study in the electronic and steric effects that govern molecular energetics.

The arrangement of these substituents—two bulky bromine atoms adjacent to each other and a methyl group, with a highly electronegative fluorine atom positioned meta to the bromines—suggests a molecule with significant electronic and steric interactions that will profoundly influence its stability. This guide will systematically deconstruct these factors and propose a multi-pronged approach, combining computational modeling with established experimental techniques, to fully elucidate the thermodynamic landscape of this molecule.

Theoretical Underpinnings: Substituent Effects on Aromatic Stability

The thermodynamic stability of a substituted benzene derivative is not merely the sum of its parts; it is a complex interplay of inductive and resonance effects, steric hindrance, and intramolecular interactions.[2][3]

-

Electronic Effects : The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can stabilize the benzene ring.[2][3] Conversely, the methyl group is electron-donating, which also contributes to ring stability through hyperconjugation. The bromine atoms, while also electronegative, are less so than fluorine and can participate in resonance, donating a lone pair of electrons to the pi-system. The net electronic effect is a delicate balance of these competing influences.

-

Steric Effects : The ortho-positioning of the two large bromine atoms introduces significant steric strain. This strain can raise the ground-state energy of the molecule, potentially lowering its overall thermodynamic stability. The methyl group, while smaller, also contributes to the steric crowding on the ring. It is well-established that ortho-substituted benzene derivatives can exhibit different stability profiles compared to their meta and para isomers due to these steric interactions.[2]

-

Intramolecular Interactions : The potential for non-covalent interactions, such as halogen bonding or dipole-dipole interactions between the substituents, can also play a role in the overall stability.[4]

A logical workflow for dissecting these contributions is essential for a comprehensive understanding.

Caption: Logical workflow for assessing the thermodynamic stability.

A Dual-Pronged Strategy: Computational and Experimental Evaluation

To construct a reliable and comprehensive stability profile for 1,2-Dibromo-5-fluoro-3-methylbenzene, a synergistic approach that combines theoretical calculations with empirical measurements is proposed. This dual-pronged strategy allows for mutual validation of the obtained results.[1]

Part I: In Silico Prediction of Thermodynamic Properties

Computational chemistry offers a powerful toolkit for predicting the thermodynamic properties of molecules, providing invaluable insights where experimental data is scarce.[2] For 1,2-Dibromo-5-fluoro-3-methylbenzene, Density Functional Theory (DFT) and other ab initio methods are the preferred computational tools.[5][6][7]

Experimental Protocol: Computational Analysis

-

Geometry Optimization : The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set that can adequately describe the heavy bromine atoms (e.g., 6-311++G(d,p) or a basis set with effective core potentials).

-

Frequency Analysis : A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Enthalpy of Formation Calculation : The gas-phase enthalpy of formation (ΔfH°(g)) can be calculated using an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced reaction where the types of bonds are conserved on both sides, which helps in the cancellation of systematic errors in the calculations. For example:

1,2-Dibromo-5-fluoro-3-methylbenzene + Benzene → 1,2-Dibromobenzene + 3-Fluoro-toluene

The enthalpy of this reaction is calculated from the computed total energies of the reactants and products. By using experimentally known enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived.

-

Bond Dissociation Energy (BDE) Analysis : To understand the potential initial steps in thermal decomposition, the BDE for each of the C-Br, C-F, and C-H bonds can be calculated. This provides a measure of the bond strength and indicates which bond is most likely to break first upon heating.

Data Presentation: Predicted Thermodynamic Parameters

| Parameter | Predicted Value | Unit | Method |

| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | To be calculated | kJ/mol | DFT (Isodesmic Reaction) |

| C-Br Bond Dissociation Energy | To be calculated | kJ/mol | DFT |

| C-F Bond Dissociation Energy | To be calculated | kJ/mol | DFT |

| C-H (methyl) Bond Dissociation Energy | To be calculated | kJ/mol | DFT |

Part II: Experimental Verification of Thermal Behavior

Experimental techniques provide the ground truth for the thermodynamic stability of a compound. The following experimental workflow is designed to be a self-validating system for characterizing 1,2-Dibromo-5-fluoro-3-methylbenzene.

3.2.1. Thermal Analysis: Probing Decomposition and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide information on melting, crystallization, and decomposition events.[8]

Experimental Protocol: DSC and TGA

-

Sample Preparation : A small, accurately weighed sample (typically 1-5 mg) of 1,2-Dibromo-5-fluoro-3-methylbenzene is placed in an aluminum or hermetically sealed pan.

-

DSC Analysis : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC thermogram will reveal the melting point (as an endothermic peak) and any exothermic decomposition events. The enthalpy of fusion can also be determined from the melting peak.[9]

-

TGA Analysis : A separate sample is heated at a constant rate in the TGA instrument. The resulting plot of mass versus temperature will show the onset temperature of decomposition and the mass loss associated with it. This can indicate the volatility of the decomposition products.

3.2.2. Calorimetry: Determining the Enthalpy of Formation

Bomb calorimetry is the gold standard for experimentally determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[10]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation : A precisely weighed pellet of the compound is placed in the combustion bomb. A known amount of a combustion aid (if necessary) is used.

-

Combustion : The bomb is sealed, pressurized with a known excess of pure oxygen, and submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited electrically.

-

Temperature Measurement : The temperature change of the water is meticulously recorded.

-

Calculation : After correcting for the heat released by the ignition wire and any combustion aids, the energy of combustion of the sample is calculated. From this, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HF).

Caption: Experimental workflow for thermodynamic stability analysis.

Data Presentation: Experimental Thermodynamic Data

| Parameter | Experimental Value | Unit | Technique |

| Melting Point | To be measured | °C | DSC |

| Enthalpy of Fusion | To be measured | kJ/mol | DSC |

| Decomposition Onset Temperature | To be measured | °C | TGA |

| Standard Enthalpy of Formation (ΔfH°) | To be measured | kJ/mol | Bomb Calorimetry |

Synthesis and Degradation Pathways

A comprehensive understanding of thermodynamic stability also involves considering the compound's synthesis and potential degradation routes.

Plausible Synthetic Route

Anticipated Thermal Decomposition Pathways

The thermal decomposition of brominated aromatic compounds can proceed through various mechanisms, often involving the cleavage of the C-Br bond as an initial step due to it being weaker than C-F and C-C bonds.[12][13] For 1,2-Dibromo-5-fluoro-3-methylbenzene, the likely primary decomposition event would be the homolytic cleavage of a C-Br bond to form a radical species. Subsequent reactions could involve hydrogen abstraction, rearrangement, or intermolecular reactions leading to the formation of more complex, and potentially hazardous, polybrominated compounds.[12][13]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the thermodynamic stability of 1,2-Dibromo-5-fluoro-3-methylbenzene. By integrating the predictive power of computational chemistry with the empirical rigor of experimental techniques such as DSC, TGA, and bomb calorimetry, a robust and validated stability profile can be established. The proposed workflow emphasizes a deep understanding of the underlying principles of substituent effects on aromatic systems, ensuring that the experimental choices are mechanistically informed.

For researchers in drug development and materials science, this guide provides a blueprint for assessing the thermodynamic stability of novel, complex molecules. The insights gained from such a study are critical for ensuring the safety, efficacy, and long-term viability of new chemical entities. Future work should focus on executing the proposed experimental plan to provide definitive thermodynamic data for this compound and to further refine the computational models for predicting the stability of polysubstituted aromatic systems.

References

-

Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]

-

Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. PubMed, 12837112. [Link]

-

Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. ResearchGate. [Link]

-

Designing Benzene Derivatives With Improved Thermal Stability. (n.d.). IJCRT.org. [Link]

-

Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2019). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. ChemistryOpen, 8(8), 1040–1051. [Link]

-

Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Longdom Publishing. [Link]

-

Montejo-Alvaro, F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

-

A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors. (2025). RSC Publishing. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 447-469. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

-

Verevkin, S. P., & Emel’yanenko, V. N. (2008). Energetics of substituent effects on the benzene ring: CH3O with F, Cl, Br, and I. The Journal of Chemical Thermodynamics, 40(4), 649-656. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

-

Ribeiro da Silva, M. A. V., et al. (1999). Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics, 1(1), 127-131. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]

-

Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 99-107. [Link]

- Process for the preparation of 3-bromo-4-fluorotoluene. (n.d.).

-

Enthalpy formation of fluorene: a challenging problem for theory or experiment?. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

Direct calorimetry identifies deficiencies in respirometry for the determination of resting metabolic rate in C57Bl/6 and FVB mice. (2015). PMC. [Link]

-

Fluorobenzene Enthalpy of Formation. (n.d.). Active Thermochemical Tables. [Link]

-

2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. [Link]

-

Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). (n.d.). Cheméo. [Link]

-

Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (2022). Semantic Scholar. [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.).

-

Benzene, fluoro-. (n.d.). the NIST WebBook. [Link]

-

Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. (2025). MDPI. [Link]

-

Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. (1966). PMC. [Link]

Sources

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. longdom.org [longdom.org]

- 4. A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01575H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. researchers.cdu.edu.au [researchers.cdu.edu.au]

Reactivity profile of bromo-fluoro-methylbenzene intermediates

An In-Depth Technical Guide to the Reactivity Profile of Bromo-fluoro-methylbenzene Intermediates

Abstract

Bromo-fluoro-methylbenzene isomers are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from a nuanced reactivity profile governed by the distinct and often competing electronic and steric influences of the bromine, fluorine, and methyl substituents. This guide provides a comprehensive analysis of the core reactions involving these intermediates, moving beyond simple protocols to explain the underlying principles that dictate their reactivity. We will explore directed ortho-metalation, the intriguing halogen dance phenomenon, site-selective cross-coupling reactions, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.

Introduction: The Strategic Value of Bromo-fluoro-methylbenzenes

The strategic placement of fluorine in drug candidates is a well-established method for modulating metabolic stability, pKa, and binding affinity. When combined with a bromine atom and a methyl group on a benzene ring, the resulting bromo-fluoro-methylbenzene structure becomes a powerful synthetic scaffold. The key to its utility lies in the differential reactivity of its functional handles:

-

C-H bonds: Can be selectively activated through deprotonation (metalation), guided by the electronic influence of the adjacent substituents.

-

The C-Br bond: Serves as a reliable site for transition metal-catalyzed cross-coupling reactions due to its susceptibility to oxidative addition.[1][2][3]

-

The C-F bond: Generally robust and unreactive in cross-coupling, it excels as a leaving group in nucleophilic aromatic substitution (SNAr) when the ring is sufficiently activated.[1][2]

Understanding the interplay between the inductive and steric effects of the fluorine, bromine, and methyl groups is paramount for predicting and controlling reaction outcomes. This guide will dissect these interactions across the most synthetically relevant reaction classes.

Directed ortho-Metalation (DoM): C-H Functionalization by Proximity

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds, bypassing the typical ortho/para selectivity of electrophilic aromatic substitution.[4][5] The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[4][5]

Causality of Experimental Choice

In bromo-fluoro-methylbenzene systems, the fluorine atom can act as a modest DMG. Its strong electron-withdrawing inductive effect increases the acidity of the neighboring protons, facilitating their abstraction by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[6][7][8] The choice of base and reaction temperature is critical. Highly reactive bases like s-BuLi/TMEDA or "superbases" (e.g., n-BuLi/t-BuOK) can be used to metalate less activated positions but also increase the risk of side reactions.[7][9] Low temperatures (-78 °C) are almost always employed to prevent the degradation of the thermally sensitive aryllithium intermediates and to kinetically favor C-H deprotonation over competing pathways like lithium-halogen exchange.

The regiochemical outcome is a contest between the directing ability of fluorine and the steric hindrance imposed by the methyl group. Lithiation will preferentially occur at the less sterically hindered position ortho to the fluorine.

Caption: Directed ortho-Metalation (DoM) workflow.

Experimental Protocol: ortho-Lithiation of 1-Bromo-2-fluoro-3-methylbenzene

Objective: To selectively lithiate the C6 position, directed by the fluorine atom, and quench with an electrophile (e.g., trimethylsilyl chloride).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Preparation: The flask is charged with 1-bromo-2-fluoro-3-methylbenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Causality: The slow addition and low temperature are crucial to maintain kinetic control, favoring deprotonation at the most acidic site (C6) and preventing potential side reactions like halogen dance or lithium-bromine exchange.

-

Electrophilic Quench: Trimethylsilyl chloride (1.2 eq.) is added dropwise to the aryllithium solution. The reaction is allowed to slowly warm to room temperature over 2 hours.

-

Workup: The reaction is quenched by the careful addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-bromo-2-fluoro-3-methyl-6-(trimethylsilyl)benzene.

The Halogen Dance: A Walk to Stability

The Halogen Dance (HD) is a fascinating rearrangement where a halogen atom migrates from its initial position to a more thermodynamically stable one on the aromatic ring, mediated by a strong base.[10][11][12] This reaction is not driven by kinetics but by the ultimate stability of the final aryl anion intermediate.[11]

Mechanism and Driving Forces

The process is thought to initiate with deprotonation of the aromatic ring, followed by a series of reversible lithium-halogen exchange steps.[10][13][14] The "dance" continues until the most stable aryllithium species is formed. This species is then protonated during aqueous workup, locking the halogen into its new position. The stability of the aryllithium intermediate is the key determinant of the final product. Electron-withdrawing groups, like fluorine, stabilize an adjacent negative charge through their inductive effect, making lithiation at that position more favorable.

For a bromo-fluoro-methylbenzene, a base might initially deprotonate a position remote from the bromine. If a more stable anionic position exists elsewhere on the ring (e.g., ortho to the fluorine), the bromine will "dance" to a different position to allow the lithium to reside at that more stable site.

Caption: Thermodynamic driving force of the Halogen Dance.

Kinetic vs. Thermodynamic Control

The outcome of a potential halogen dance is highly dependent on the reaction conditions.[15]

-

Kinetic Control: At very low temperatures and short reaction times, the product of simple deprotonation may be isolated before the halogen has a chance to migrate.[16][17][18]

-

Thermodynamic Control: Higher temperatures (e.g., -40 °C to 0 °C) or longer reaction times provide the necessary activation energy for the reversible lithium-halogen exchange steps, allowing the system to reach thermodynamic equilibrium and form the product corresponding to the most stable anion.[15][16][17]

Palladium-Catalyzed Cross-Coupling: The C-Br Bond's Forte

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency. For bromo-fluoro-methylbenzene intermediates, these reactions proceed with exceptional site selectivity.

A. Suzuki-Miyaura Coupling

The Suzuki reaction creates a new C-C bond between an organohalide and a boronic acid or ester. The vast difference in bond strength between C-Br (~280 kJ/mol) and C-F (~485 kJ/mol) dictates the reactivity. The C-Br bond is readily cleaved during the rate-limiting oxidative addition step to a Pd(0) catalyst, whereas the C-F bond remains inert under typical Suzuki conditions.[1]

Causality of Experimental Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₃PO₄) is crucial. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[19][20] The choice of base is also important for the transmetalation step.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[21][22] Similar to the Suzuki coupling, the reactivity hierarchy ensures that the C-Br bond is the exclusive site of reaction.[23][24] The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to the reaction's success, allowing for the coupling of a wide range of amines under milder conditions.[21]

Comparative Data for Cross-Coupling Reactions

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-methylbenzene

Objective: To selectively couple an aryl boronic acid at the C4-Br position.

-

Reagent Setup: To a flask are added 4-bromo-2-fluoro-1-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 20 minutes. Causality: Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst, halting the catalytic cycle.

-

Reaction: The flask is sealed and heated to 90 °C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the biaryl product.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Moment to Shine

While the C-F bond is inert to palladium catalysis, it is the preferred leaving group in nucleophilic aromatic substitution (SNAr). This is a two-step addition-elimination mechanism that requires the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group.[2]

The Role of Fluorine

The rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Fluorine's intense electron-withdrawing inductive effect strongly stabilizes this negatively charged intermediate, significantly lowering the activation energy for its formation.[1][25] This electronic stabilization is so powerful that it overcomes fluorine's poor leaving group ability (due to C-F bond strength), making it a better leaving group than Br, Cl, or I in activated SNAr reactions.

For a bromo-fluoro-methylbenzene to undergo SNAr at the C-F bond, an additional EWG (e.g., a nitro or cyano group) would typically need to be present on the ring. Without such activation, SNAr is generally not a viable pathway.

Caption: The SNAr mechanism highlighting the Meisenheimer complex.

Conclusion and Strategic Outlook

The reactivity of bromo-fluoro-methylbenzene intermediates is a study in controlled, orthogonal chemistry. By understanding the fundamental principles governing their behavior, synthetic chemists can devise elegant and efficient routes to complex molecules.

-

For C-H functionalization ortho to fluorine: Employ Directed ortho-Metalation at low temperatures with an organolithium base.

-

To access remote isomers: Consider leveraging a Halogen Dance by using a strong base at elevated temperatures to reach the thermodynamic product.

-

For C-C or C-N bond formation: The C-Br bond is the sole active site for Palladium-Catalyzed Cross-Coupling reactions like Suzuki and Buchwald-Hartwig amination.

-

For nucleophilic substitution: The C-F bond can serve as the leaving group in SNAr reactions, provided the aromatic ring is sufficiently activated by a potent electron-withdrawing group.

By selecting the appropriate reaction conditions, a chemist can selectively address the C-H, C-Br, or C-F bonds, unlocking the full synthetic potential of these versatile and valuable intermediates.

References

- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions.

- Organometallic Complexes for C F Activation.

- Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews.

- Modeling a halogen dance reaction mechanism: A density functional theory study.

- Activation of Robust Bonds by Carbonyl Complexes of Mn, Fe and Co. RSC Publishing.

- Advances in Catalytic C–F Bond Activation and Transformation of Arom

- 1-Bromo-3-fluoro-2-methylbenzene 1422-54-4 wiki. Guidechem.

- Directed ortho metal

- Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC.

- Halogen dance rearrangement. Wikipedia.

- Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). DeepDyve.

- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.

- Thermodynamic vs kinetic reaction control with radical substitution. ECHEMI.

- Directed (ortho) Metallation.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed.

- Buchwald–Hartwig amin

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

- Buchwald-Hartwig Amin

- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.

- 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.

- DIRECTED ORTHO METAL

- Predicting regioselectivity in nucleophilic arom

- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

- Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. Acmechem.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Directed Metal

- 1-bromo-2-fluorobenzene. Organic Syntheses.

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.

- Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.

- Method for producing 1-bromo-3-fluorobenzene.

- Predicting Regioselectivity in Nucleophilic Arom

- Halogen dance reactions--a review. PubMed.

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States.

- Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Rsc.org.

- Thermodynamic and kinetic reaction control. Wikipedia.

- How to explain regioselectivity in nucleophilic arom

- Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition St

- Process for the preparation of p-bromofluorobenzene.

- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.

- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 12. Halogen dance reactions--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. organic-synthesis.com [organic-synthesis.com]

- 25. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 1,2-Dibromo-5-fluoro-3-methylbenzene: Crystallographic Protocols & Halogen Bonding Networks

Executive Summary

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) represents a high-value halogenated scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura coupling in the synthesis of fluorinated biaryls. However, its structural characterization presents unique challenges due to the "buttressing effect" —severe steric crowding arising from the contiguous 1,2,3-substitution pattern (Bromo-Bromo-Methyl).

This technical guide details the crystallographic workflow for this compound. It moves beyond standard diffraction protocols to address the specific needs of poly-halogenated aromatics: managing high X-ray absorption, overcoming low-melting-point crystallization barriers via halogen-bond co-crystallization, and analyzing the resulting lattice for Type I/II halogen interactions.

Part 1: Molecular Architecture & Steric Challenges

Before attempting crystallization, one must understand the intramolecular forces at play. The 1,2-dibromo-3-methyl motif creates a "steric pressure cooker" that distorts the benzene planarity.

The "Buttressing Effect" Analysis

In 1,2-Dibromo-5-fluoro-3-methylbenzene, the Van der Waals radii of the substituents overlap significantly:

-

Bromine Radius: ~1.85 Å

-

Methyl Radius: ~2.00 Å

-

Aromatic C-C Bond: ~1.39 Å

The adjacent Bromine atoms (Positions 1 & 2) and the Methyl group (Position 3) force the substituent vectors to splay outward.

-

Predicted Distortion: The C1-C2-Br and C3-C2-Br bond angles will likely deviate >4° from the ideal 120° to relieve strain.

-

Out-of-Plane Twisting: The C2-Bromine atom is expected to displace from the mean ring plane to minimize repulsion with the C3-Methyl group.

Table 1: Predicted Molecular Geometry Metrics

| Parameter | Ideal Aromatic Value | Predicted Value (Strain) | Structural Consequence |

| Bond Angle (C1-C2-C3) | 120.0° | 123.5° - 125.0° | Ring expansion at the crowded sector. |

| Bond Angle (Br1-C1-C2) | 120.0° | 122.0° - 124.0° | Splaying of Bromine atoms. |

| Torsion Angle (Br2-C2-C3-Me) | 0.0° (Planar) | 5.0° - 12.0° | Significant out-of-plane twisting. |

| C-Br Bond Length | 1.89 Å | 1.90 - 1.92 Å | Bond elongation due to steric repulsion. |

Part 2: Advanced Crystallization Protocols

This compound is likely a low-melting solid or viscous liquid at room temperature (estimated MP: 25–45°C) due to the asymmetry introduced by the methyl group disrupting the crystal lattice energy of the dibromo-system. Standard evaporation often fails.

Protocol A: In Situ Cryocrystallography (For Liquids/Low-Melting Solids)

If the compound is liquid at ambient temperature, use the Optical Heating and Crystallization Device (OHCD) method.

-

Capillary Mounting: Load 0.3 µL of neat liquid into a 0.3 mm Lindemann capillary.

-

Zone Melting: Flash-freeze the capillary with a cryostream (100 K) to create a polycrystalline mass.

-

Annealing: Raise temperature to 5–10 K below the melting point. Use a focused IR laser to melt all but a single seed crystal.

-

Growth: Slowly lower the temperature (2 K/hour) to propagate the single crystal.

Protocol B: Halogen-Bond Driven Co-Crystallization (Recommended)

To induce robust crystallization and higher melting points, exploit the bromine atoms as Halogen Bond (XB) Donors .

-

XB Acceptor: 4,4'-Bipyridine or 1,4-Diazabicyclo[2.2.2]octane (DABCO).

-

Mechanism: The electrophilic

-hole on the Bromine interacts with the nucleophilic Nitrogen lone pair (C-Br···N). -

Workflow:

-

Dissolve 1,2-Dibromo-5-fluoro-3-methylbenzene (1 eq) and 4,4'-Bipyridine (0.5 eq) in minimal hot Ethanol/CHCl3 (1:1).

-

Slow cooling to 4°C.

-

Result: 1D supramolecular chains stabilized by Br···N interactions.

-

Diagram 1: Crystallization Decision Logic

Caption: Decision tree for crystallizing difficult poly-halogenated aromatics, prioritizing Halogen Bonding (XB) strategies upon failure of standard methods.

Part 3: Data Collection & Refinement Strategy

The presence of two Bromine atoms (Z=35) creates significant X-ray absorption. Improper handling results in "ghost peaks" and poor R-factors.

Source Selection

-

Preferred: Mo-Kα radiation (λ = 0.71073 Å) .

-

Reasoning: Cu-Kα radiation causes excessive absorption ($ \mu $ will be >10 mm⁻¹) and fluorescence with Bromine, degrading signal-to-noise ratio. Mo-Kα reduces absorption effects significantly.

Absorption Correction (Critical Step)

-

Technique: Multi-scan (SADABS/CrysAlisPro) or Gaussian Face-Indexing.

-

Protocol: Accurately measure crystal faces. The transmission factors ($ T_{min}/T_{max} $) must be applied to correct intensities. Failure here leads to incorrect thermal ellipsoids (non-positive definite).

Space Group Determination

-

Expectation: Triclinic (

) or Monoclinic ( -

Warning: Watch for Pseudo-symmetry . The 1,2-dibromo-3-methyl substitution is chiral in a crystallographic sense (if the ring is twisted), but the bulk material is racemic. Centrosymmetric space groups are expected unless a chiral co-former is used.

Part 4: Structural Analysis & Packing Interactions

Once the structure is solved, the analysis must focus on the Supramolecular Synthons .

Halogen Bonding (The -hole)

Bromine is highly polarizable. In this scaffold, the Br atoms act as Lewis acids.

-

Type I Interaction (Symmetrical):

. Geometry: Br···Br contact where the angle C-Br···Br is ~140-160°. This is a dispersion-driven contact. -

Type II Interaction (Electrophilic):

. The "head-to-side" contact where the -

Target Analysis: Check for Br···F contacts. Fluorine is usually a poor acceptor, but in highly deficient rings, C-Br···F-C contacts (< 3.2 Å) stabilize the lattice.

Pi-Stacking

The Fluorine atom at position 5 depletes electron density from the ring, making it electron-deficient (pi-acidic).

-

Prediction: The rings will stack in a parallel-displaced motif with electron-rich aromatics (if co-crystallized) or in a herringbone motif (if pure) to maximize C-H···F interactions.

Diagram 2: Interaction Network Analysis

Caption: Mapping the supramolecular synthons available for crystal engineering with this scaffold.

Part 5: Applications in Drug Development

Why invest resources in crystallizing this intermediate?

-

Regiochemistry Validation: In electrophilic aromatic substitution (e.g., nitration of this scaffold), the directing effects of Br vs F vs Me are competitive. X-ray is the only definitive method to confirm the position of new substituents relative to the 1,2-dibromo baseline.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as a heavy-atom fragment. The Br atoms provide anomalous scattering for phasing protein-ligand structures, while the F atom serves as an NMR probe (

NMR). -

Bioisosterism: Understanding the bond vectors of the 1,2-dibromo-3-methyl motif allows medicinal chemists to replace it with bioisosteres (e.g., trifluoromethyl or heterocyclic rings) that mimic the same steric volume but improve metabolic stability.

References

-

MDPI. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Link

-

National Institutes of Health (PMC). (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Link

-

ChemRxiv. (2024). Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism. Link

-

AChemBlock. (2026).[1] Product Data: 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6).[2] Link

-

ResearchGate. (2025). Halogen-bond geometry: a crystallographic database investigation of dihalogen complexes. Link

Sources

Methodological & Application

Using 1,2-Dibromo-5-fluoro-3-methylbenzene in Suzuki cross-coupling

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-5-fluoro-3-methylbenzene

Executive Summary & Strategic Value

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) represents a high-value "linchpin" scaffold in medicinal chemistry. Its unique substitution pattern—containing two chemically distinct bromine atoms, a solubilizing methyl group, and a metabolic-blocking fluorine atom—allows for the rapid construction of non-symmetric terphenyls and complex heterocycles.

However, this molecule presents a classic regioselectivity challenge . The presence of two ortho-bromine atoms requires precise kinetic control to avoid inseparable mixtures of mono-coupled isomers or uncontrolled bis-coupling.

This guide provides a validated protocol to:

-

Selectively functionalize the C-1 position (distal to the methyl group) using steric control.

-

Force-couple the C-2 position (proximal to the methyl group) using specialized ligand systems.

Mechanistic Analysis: The "Steric Gate"

To achieve selectivity, one must understand the distinct environments of the two carbon-bromine bonds.

-

C-1 Position (The "Open" Gate): This carbon is flanked by the C-2 bromine and a C-6 Hydrogen . While electronically deactivated slightly by the meta-fluorine, it is sterically accessible to the Palladium(0) catalyst.

-

C-2 Position (The "Closed" Gate): This carbon is "sandwiched" between the C-1 bromine and the C-3 Methyl group. The ortho-methyl group exerts significant steric pressure (A-value ~1.70), severely retarding the rate of oxidative addition.

Visualizing the Selectivity Logic

Figure 1: Kinetic analysis of oxidative addition pathways. The C-1 position is kinetically favored due to the absence of ortho-alkyl hindrance.

Experimental Protocols

Protocol A: Site-Selective Mono-Arylation (Targeting C-1)

Objective: Install the first aryl group at C-1 while leaving the C-2 bromine intact for future elaboration.

Critical Parameter: Ligand selection is counter-intuitive here. While bulky ligands (like Buchwald phosphines) are generally "better" catalysts, they are too active and may force reaction at C-2. We use Pd(dppf)Cl₂ or Pd(PPh₃)₄ , which are sensitive to steric bulk, thereby enhancing selectivity for the unhindered C-1 site.

Reagents:

-

Substrate: 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

-